molecular formula C7H10ClNS B13282290 4-(3-Chloropropyl)-2-methyl-1,3-thiazole

4-(3-Chloropropyl)-2-methyl-1,3-thiazole

Cat. No.: B13282290
M. Wt: 175.68 g/mol
InChI Key: RSYJOEOZWKWDLX-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloropropyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: New thiazole derivatives with various functional groups.

    Oxidation Reactions: Thiazole sulfoxides and sulfones.

    Reduction Reactions: Thiazolidine derivatives.

Scientific Research Applications

4-(3-Chloropropyl)-2-methyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The chloropropyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring can also interact with various biological pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloropropyl)-1,3-thiazole: Lacks the methyl group at the 2-position.

    2-Methyl-1,3-thiazole: Lacks the chloropropyl group.

    4-(3-Bromopropyl)-2-methyl-1,3-thiazole: Contains a bromopropyl group instead of a chloropropyl group.

Uniqueness

4-(3-Chloropropyl)-2-methyl-1,3-thiazole is unique due to the presence of both the chloropropyl and methyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in various chemical syntheses and a valuable compound for scientific research.

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

4-(3-chloropropyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-6-9-7(5-10-6)3-2-4-8/h5H,2-4H2,1H3

InChI Key

RSYJOEOZWKWDLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCCCl

Origin of Product

United States

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